tert-butyl 4-amino-5-phenylpentanoate

Peptide synthesis Orthogonal protection Chemoselective coupling

tert-Butyl 4-amino-5-phenylpentanoate (CAS 1820705-90-5) is a non-proteinogenic gamma-amino acid derivative with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol. By standard commercial specifications, this compound is supplied as a research-grade building block with a reported purity of 95%.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 1820705-90-5
Cat. No. B6614756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-amino-5-phenylpentanoate
CAS1820705-90-5
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(CC1=CC=CC=C1)N
InChIInChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-9-13(16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3
InChIKeyKBIRJFHCSJJSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-amino-5-phenylpentanoate (CAS 1820705-90-5): Chemical Identity and Baseline Specifications for Procurement


tert-Butyl 4-amino-5-phenylpentanoate (CAS 1820705-90-5) is a non-proteinogenic gamma-amino acid derivative with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol. By standard commercial specifications, this compound is supplied as a research-grade building block with a reported purity of 95% . It serves as a key intermediate in the synthesis of peptidomimetics, where its free γ-amino group and the tert-butyl protected carboxylic acid offer a distinct orthogonal protection strategy not present in fully-protected (e.g., Boc-amino acid) or fully-unprotected analogs.

Why Generic Substitution of tert-Butyl 4-amino-5-phenylpentanoate with In-Class Analogs Risks Experimental Inconsistency


Direct one-to-one substitution of tert-butyl 4-amino-5-phenylpentanoate with closely related analogs—such as Boc-(R)-4-amino-5-phenylpentanoic acid or free 4-amino-5-phenylpentanoic acid—is not scientifically equivalent due to fundamental differences in protecting-group strategy and reactivity. The target compound uniquely presents a free amino group alongside a tert-butyl ester-protected carboxylate, a combination that enables chemoselective reactions (e.g., direct acylation at the amine while the acid remains protected) that are impossible with either fully-protected or fully-deprotected analogs . Procuring a generic alternative without this precise orthogonal protection pattern would introduce additional chemical steps, potentially compromising synthetic efficiency and overall yield.

Quantitative Procurement Evidence for tert-Butyl 4-amino-5-phenylpentanoate: Head-to-Head Comparator Data


Orthogonal Protecting-Group Strategy: tert-Butyl 4-amino-5-phenylpentanoate vs. Boc-(R)-4-amino-5-phenylpentanoic acid

tert-Butyl 4-amino-5-phenylpentanoate provides an unmatched orthogonal protection profile for sequential peptide coupling. The target compound presents a free, nucleophilic γ-amino group and a tert-butyl ester-protected carboxylate. Its closest analog, Boc-(R)-4-amino-5-phenylpentanoic acid (CAS 195867-20-0), inverts this reactivity: the amine is blocked by a Boc group and the carboxylate is free . This structural complementarity is a binary reactivity difference; selecting the target compound enables direct amide bond formation at the amino terminus without a preliminary deprotection step, whereas the Boc-protected analog requires an initial acidolytic Boc removal that can jeopardize acid-sensitive substrates.

Peptide synthesis Orthogonal protection Chemoselective coupling

Purity Specification: tert-Butyl 4-amino-5-phenylpentanoate vs. Boc-(R)-4-amino-5-phenylpentanoic acid

Commercially, tert-butyl 4-amino-5-phenylpentanoate is offered at a minimum purity of 95% as determined by the supplier's in-house quality control . In comparison, the closest protected analog, Boc-(R)-4-amino-5-phenylpentanoic acid, is supplied at a verified purity of ≥ 99% by HPLC . While the Boc analog demonstrates a higher nominal purity, the 95% purity of the target compound is sufficient for most research-scale applications, and the absence of a Boc group eliminates the risk of trace Boc-contamination which can be detrimental in certain catalytic reactions.

Purity analysis HPLC Quality control

Hydrolytic Stability of the tert-Butyl Ester Moiety vs. Methyl Ester Analogs

As a class, tert-butyl esters exhibit markedly slower hydrolysis rates under physiological conditions compared to their methyl ester counterparts. A study on nicotinate prodrug esters demonstrated that the hydrolysis of tert-butyl nicotinate in the presence of human serum albumin at pH 7.4 and 37°C was too slow to be measurable, whereas methyl nicotinate displayed a half-life of greater than 95 hours under identical conditions [1]. This class-level data supports the inference that tert-butyl 4-amino-5-phenylpentanoate will be significantly more stable to adventitious hydrolysis during storage and handling than a hypothetical methyl 4-amino-5-phenylpentanoate.

Ester hydrolysis Stability Prodrug design

Physical Form and Handling: tert-Butyl 4-amino-5-phenylpentanoate vs. Free 4-Amino-5-phenylpentanoic Acid

tert-Butyl 4-amino-5-phenylpentanoate is typically a liquid or low-melting solid (exact physical state not universally specified but inferred from its LogP of 2.68 and molecular weight of 249.35 g/mol ), in contrast to the free acid, 4-amino-5-phenylpentanoic acid (CAS 60546-79-4), which is a crystalline solid with a molecular weight of 193.24 g/mol and a significantly lower LogP [1]. The higher LogP of the tert-butyl ester indicates greater lipophilicity, which can translate to improved solubility in organic solvents commonly used in peptide synthesis (e.g., DMF, DCM). This differential solubility profile can simplify purification by extraction and reduce the need for aqueous workup steps.

Physicochemical properties Solubility Handling

Optimal Application Scenarios for tert-Butyl 4-amino-5-phenylpentanoate Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Amine Protection

In Fmoc/tBu solid-phase peptide synthesis, the free γ-amino group of tert-butyl 4-amino-5-phenylpentanoate allows direct incorporation into the elongating peptide chain without a preceding deprotection step, unlike Boc-protected analogs. This eliminates the need for TFA treatment cycles, which can cause premature cleavage of acid-labile linkers or side-chain protecting groups . The orthogonal protection pattern directly supports the synthesis of complex branched peptides where chemoselectivity is paramount.

Synthesis of γ-Peptide Foldamers Requiring a Lipophilic Scaffold

The higher LogP (2.68) of the tert-butyl ester compared to the free carboxylate form enhances solubility in organic solvents, facilitating the solution-phase synthesis of γ-peptide oligomers. The increased lipophilicity also aids in the purification of intermediate peptidomimetics by normal-phase chromatography, reducing the reliance on reversed-phase HPLC and enabling gram-scale production for material science or biological screening applications .

Prodrug Design Studies Leveraging tert-Butyl Ester Stability

In exploratory medicinal chemistry programs aiming to improve oral bioavailability through ester prodrugs, the documented resistance of tert-butyl esters to physiological hydrolysis (compared to methyl esters) [1] makes tert-butyl 4-amino-5-phenylpentanoate a suitable candidate scaffold. Its slow hydrolysis profile provides a stable, trackable species for in vitro stability assays, allowing researchers to decouple the effects of enzymatic activation from intrinsic target binding.

One-Pot Multistep Synthesis Involving Acid-Sensitive Substrates

Because the target compound does not require the acidic conditions needed to remove a Boc group, it is compatible with one-pot synthetic sequences with acid-labile functionality (e.g., silyl ethers, acetals). This operational advantage, stemming directly from the absence of an acid-labile protecting group on the amine, can lead to higher overall yields and reduced purification steps compared to sequences that must be interrupted for Boc deprotection .

Quote Request

Request a Quote for tert-butyl 4-amino-5-phenylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.